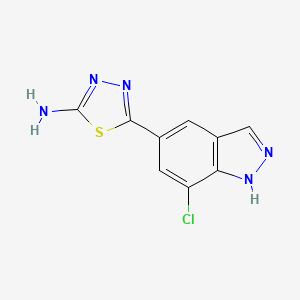
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines an indazole ring with a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 7-chloro-1H-indazole with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and potassium tert-butoxide as a base . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-chloro-1H-indazole: Another indazole derivative with similar structural features.
2-[(7-Chloro-1H-indazol-5-yl)ethynyl]-5-fluorobenzaldehyde: A compound with both indazole and benzaldehyde moieties.
3-(7-Chloro-1H-indazol-5-yl)-2,5-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: A more complex heterocyclic compound with additional functional groups.
Uniqueness
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both indazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6ClN5S |
|---|---|
Peso molecular |
251.70 g/mol |
Nombre IUPAC |
5-(7-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6ClN5S/c10-6-2-4(8-14-15-9(11)16-8)1-5-3-12-13-7(5)6/h1-3H,(H2,11,15)(H,12,13) |
Clave InChI |
GKCQZLLIXWMZPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C=NN2)Cl)C3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















